molecular formula C18H20ClN3O B5794892 4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5794892
M. Wt: 329.8 g/mol
InChI Key: OBCZNEIMVDDOGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carboxamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, as an antihistamine, it may block histamine receptors, preventing the histamine-induced allergic response. As an anticancer agent, it may inhibit specific enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    Amoxapine: An antidepressant with a similar piperazine scaffold.

    Bifeprunox: An antipsychotic with a piperazine core.

    Cyclizine: An antihistamine with a piperazine structure.

    Itraconazole: An antifungal with a piperazine ring.

    Ciprofloxacin: An antibiotic with a piperazine moiety.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-14-3-2-4-16(13-14)20-18(23)22-11-9-21(10-12-22)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCZNEIMVDDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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